

In-Vitro Profile of VUF14862: A Preliminary Technical Overview

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Compound of Interest

Compound Name: VUF14862

Cat. No.: B15610251

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For Researchers, Scientists, and Drug Development Professionals

Initial literature and database searches did not yield specific public domain information or published preliminary in-vitro studies for a compound designated "**VUF14862**". This suggests that **VUF14862** may be a novel compound currently in the early stages of development, with research data not yet publicly available. The following guide is therefore presented as a structured template, outlining the expected data and experimental protocols that would be foundational to a comprehensive in-vitro technical guide for a novel compound. This framework can be populated as data for **VUF14862** becomes available.

Quantitative Data Summary

A comprehensive in-vitro assessment of a novel compound would typically involve a battery of assays to determine its potency, selectivity, and potential liabilities. The data would be presented in a clear, tabular format for ease of comparison.

Table 1: Receptor Binding Affinity

Target	Radioligand	Ki (nM)	n	Assay Type
Target Receptor 1	[3H]Ligand A	Value	#	Radioligand Binding
Target Receptor 2	[3H]Ligand B	Value	#	Radioligand Binding
Off-Target Receptor 1	[3H]Ligand C	Value	#	Radioligand Binding
Off-Target Receptor 2	[3H]Ligand D	Value	#	Radioligand Binding

Table 2: Functional Activity

Assay Type	Cell Line	Parameter Measured	EC50 / IC50 (nM)	Emax / % Inhibition	n
Agonist Assay	CHO-hTarget1	cAMP Accumulation	Value	Value	#
Antagonist Assay	HEK-hTarget2	Calcium Flux	Value	Value	#
Enzyme Inhibition	Recombinant Enzyme	Substrate Conversion	Value	Value	#

Table 3: Physicochemical and ADME Properties

Parameter	Value	Method
Solubility (μM)	Value	Aqueous Buffer pH 7.4
LogD7.4	Value	Shake-flask or calculation
Caco-2 Permeability (Papp A \rightarrow B, 10^{-6} cm/s)	Value	Caco-2 monolayer assay
Efflux Ratio (B \rightarrow A / A \rightarrow B)	Value	Caco-2 monolayer assay
Plasma Protein Binding (%)	Value	Equilibrium Dialysis
Microsomal Stability ($t_{1/2}$, min)	Value	Liver Microsomes (Human, Rat)

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of in-vitro data.

Radioligand Binding Assays

Objective: To determine the binding affinity of **VUF14862** for its intended target(s) and a panel of off-target receptors.

General Protocol:

- Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cultured cells or tissue homogenates.
- Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing appropriate ions) is used.
- Incubation: Membranes, a fixed concentration of radioligand (e.g., $[^3\text{H}]$ antagonist), and a range of concentrations of **VUF14862** are incubated at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.
- Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

- **Detection:** The radioactivity retained on the filters is quantified by liquid scintillation counting.
- **Data Analysis:** Non-specific binding is determined in the presence of a high concentration of a known competing ligand. Specific binding is calculated by subtracting non-specific from total binding. The IC50 is determined by non-linear regression of the competition binding curve, and the Ki is calculated using the Cheng-Prusoff equation.

Functional Assays (Example: cAMP Accumulation)

Objective: To assess the functional activity of **VUF14862** as an agonist or antagonist at a G-protein coupled receptor (GPCR).

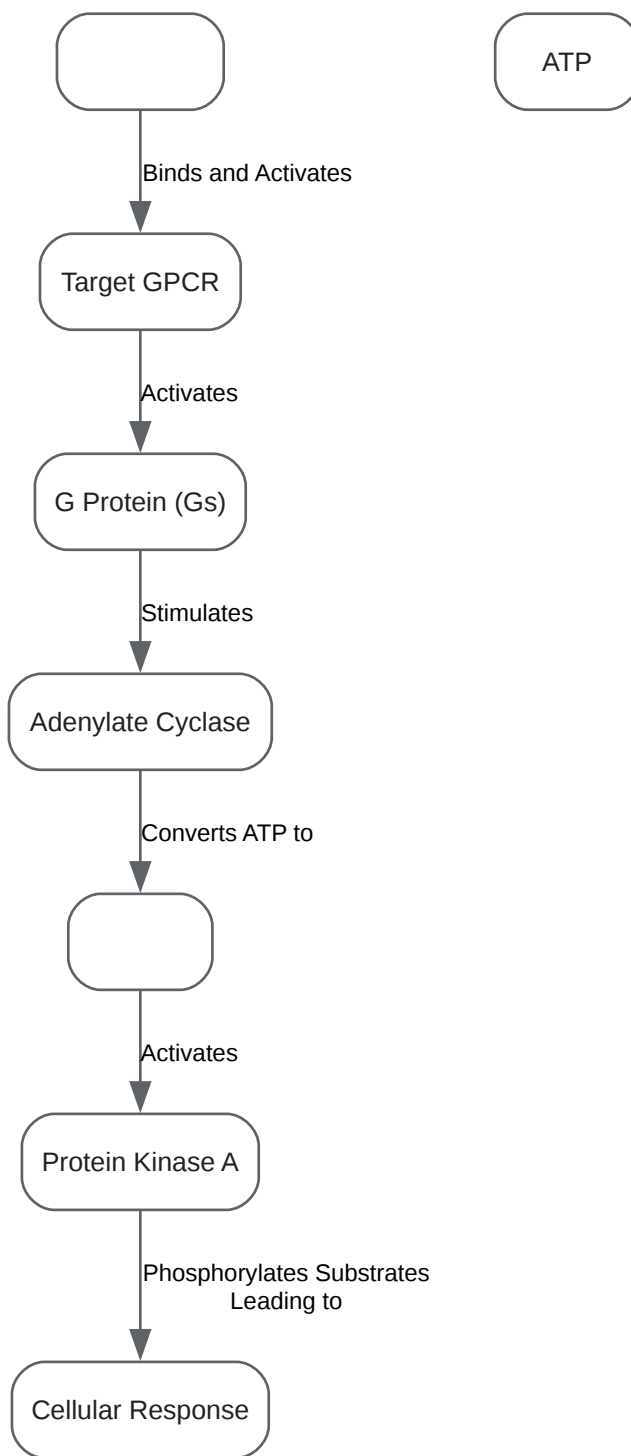
General Protocol:

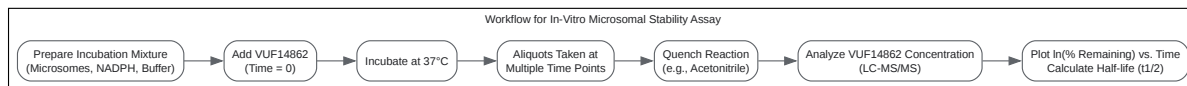
- **Cell Culture:** A cell line stably expressing the target GPCR (e.g., CHO or HEK293 cells) is cultured to an appropriate density.
- **Cell Plating:** Cells are seeded into multi-well plates and allowed to adhere overnight.
- **Compound Treatment:** Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) followed by treatment with a range of concentrations of **VUF14862** (for agonist mode) or a fixed concentration of a known agonist in the presence of varying concentrations of **VUF14862** (for antagonist mode).
- **Lysis and Detection:** Following incubation, cells are lysed, and the intracellular cAMP levels are measured using a suitable detection kit (e.g., HTRF, ELISA, or AlphaScreen).
- **Data Analysis:** Dose-response curves are generated, and EC50 (for agonists) or IC50 (for antagonists) values are determined using non-linear regression.

Signaling Pathways and Experimental Workflows

Visual representations of signaling pathways and experimental workflows are essential for a clear understanding of the compound's mechanism of action and the experimental design.

Hypothetical Agonist Action of VUF14862 at a GPCR





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